Product packaging for Benzoic acid;cyclopropanol(Cat. No.:CAS No. 5296-57-1)

Benzoic acid;cyclopropanol

Cat. No.: B13989207
CAS No.: 5296-57-1
M. Wt: 180.20 g/mol
InChI Key: UGRJHPUFBRPENH-UHFFFAOYSA-N
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Description

Historical Trajectories of Cyclopropane (B1198618) Chemistry in Organic Synthesis

The journey of cyclopropane in organic chemistry began with its discovery in 1881 by August Freund. wikipedia.org Initially of theoretical interest due to its unique triangular structure, its synthetic potential was realized over time. wikipedia.org The development of cyclopropanation reactions, methods to introduce a cyclopropane ring into a molecule, has been a significant area of research. numberanalytics.com A pivotal moment in this field was the advent of the Simmons-Smith reaction in 1958, which provided a general and stereospecific method for converting alkenes into cyclopropanes. thermofisher.com This and other methodologies have enabled the incorporation of the cyclopropyl (B3062369) group into a vast array of complex molecules, including pharmaceuticals and natural products. numberanalytics.comacs.org The inherent reactivity of the cyclopropane ring has made it a valuable tool for synthetic chemists, allowing for subsequent chemical transformations. purechemistry.org

Fundamental Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are cornerstone compounds in chemical research and industry. wikipedia.org They serve as crucial precursors for the synthesis of a multitude of other organic substances. wikipedia.org In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in many bioactive molecules and is explored for the development of new therapeutic agents. ontosight.ainih.govresearchgate.net The presence of the carboxyl group allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied applications, including their use as antimicrobial agents and in the synthesis of dyes. ontosight.aiijcrt.org The versatility and accessibility of benzoic acid derivatives make them indispensable building blocks in organic synthesis.

Overarching Overview of Esterification and Related Chemical Coupling Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. numberanalytics.commonash.edupearson.com This condensation reaction is typically reversible and can be catalyzed by an acid. pearson.comscienceprojects.org A well-known method is the Fischer esterification, which employs a strong acid catalyst like sulfuric acid. numberanalytics.com Other variations, such as the Steglich esterification, utilize coupling agents to facilitate the reaction. numberanalytics.com

Beyond direct esterification, other coupling reactions are instrumental in forming bonds between different molecular fragments. For instance, the synthesis of certain benzoate (B1203000) derivatives can involve palladium-catalyzed reactions or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comacs.org These methods are crucial for constructing complex molecules where direct esterification might not be efficient.

Inherent Reactivity Profile and Intrinsic Strain of the Cyclopropane Ring Motif

The cyclopropane ring is characterized by significant ring strain, a consequence of its three-membered ring structure. pearson.com The internal C-C-C bond angles are compressed to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. purechemistry.orgwikipedia.org This angle strain, combined with torsional strain from eclipsed hydrogen atoms, makes the cyclopropane ring significantly more reactive than acyclic alkanes or larger cycloalkanes. wikipedia.orgutexas.eduquora.com The total ring strain is estimated to be around 28 kcal/mol. utexas.edu This inherent strain energy means the C-C bonds are weaker and more susceptible to cleavage, leading to a propensity for ring-opening reactions. utexas.eduquora.com

Delineation of the Academic Research Scope: From Novel Synthetic Methodologies to Mechanistic Elucidation

Current academic research on cyclopropanated systems, including benzoates, is multifaceted. A significant focus lies in the development of novel and efficient synthetic methodologies for their preparation. This includes the exploration of new catalysts and reaction conditions to control stereoselectivity and improve yields. acs.orgresearchgate.net For example, recent studies have investigated the use of dehaloperoxidase enzymes for the cyclopropanation of vinyl benzoate. acs.org

Furthermore, there is a strong interest in elucidating the reaction mechanisms involved in both the formation and subsequent transformations of these compounds. smolecule.com Understanding these mechanisms allows for better control over the reactions and the design of new synthetic strategies. The unique electronic and steric properties imparted by the cyclopropane ring also drive research into the potential applications of these compounds in materials science and as precursors for bioactive molecules.

Interactive Data Tables

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Characteristics
Benzoic AcidC₇H₆O₂122.12Aromatic carboxylic acid, precursor in many syntheses. wikipedia.orgresearchgate.net
Cyclopropanol (B106826)C₃H₆O58.08A strained cyclic alcohol.
Cyclopropyl BenzoateC₁₀H₁₀O₂162.19The ester formed from benzoic acid and cyclopropanol.

Table 2: Comparison of Cycloalkane Ring Strain

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle
Cyclopropane~28 utexas.edu60° purechemistry.orgwikipedia.org
Cyclobutane26.3 wikipedia.org~90° wikipedia.org
Cyclopentane~6~108°
Cyclohexane~0~109.5°

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B13989207 Benzoic acid;cyclopropanol CAS No. 5296-57-1

Properties

CAS No.

5296-57-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

benzoic acid;cyclopropanol

InChI

InChI=1S/C7H6O2.C3H6O/c8-7(9)6-4-2-1-3-5-6;4-3-1-2-3/h1-5H,(H,8,9);3-4H,1-2H2

InChI Key

UGRJHPUFBRPENH-UHFFFAOYSA-N

Canonical SMILES

C1CC1O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Cyclopropyl Benzoate and Analogous Chemical Structures

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond between a carboxylic acid and an alcohol. These techniques are fundamental in organic synthesis and have been adapted and optimized using various catalysts and reaction media.

Acid-Catalyzed Esterification Protocols (e.g., Fischer Esterification)

Fischer-Speier esterification, commonly known as Fischer esterification, is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. pearson.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

While specific studies on the Fischer esterification of benzoic acid with cyclopropanol (B106826) are not extensively detailed in readily available literature, the principles can be applied from analogous reactions with simple primary alcohols.

Table 1: Illustrative Conditions for Fischer Esterification of Benzoic Acid with Simple Alcohols

AlcoholCatalystReaction ConditionsTypical Yield
MethanolH₂SO₄Reflux with excess methanol~75% (isolated)
EthanolH₂SO₄Reflux with excess ethanolGood
n-ButanolH₂SO₄Reflux, water removalHigh

Note: Data is compiled from general laboratory procedures and studies on Fischer esterification. pearson.comethz.ch

Catalytic Esterification Strategies Employing Advanced Media (e.g., Deep Eutectic Solvents, Ionic Liquids)

In the pursuit of greener and more efficient chemical processes, advanced media such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as effective catalysts and solvents for esterification reactions. libretexts.orgchemistrylearner.com These media offer advantages like low volatility, thermal stability, and potential for recyclability. chemistrylearner.com

Deep Eutectic Solvents, formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), can act as dual solvent-catalysts. libretexts.org For the esterification of benzoic acid, a DES composed of p-toluenesulfonic acid (p-TSA) as the HBD and benzyltriethylammonium chloride (BTEAC) as the HBA has demonstrated high catalytic activity. libretexts.org Studies have shown that such systems can achieve high conversions of benzoic acid with various alcohols without the need for traditional organic solvents. libretexts.org

Ionic Liquids, which are salts with low melting points, have also been employed as catalysts for the synthesis of benzoic esters. tcichemicals.com Brønsted-acidic ionic liquids, for instance, those based on benzothiazolium cations, have been shown to effectively catalyze the esterification of benzoic acid, yielding good product yields. tcichemicals.com These catalysts can often be recovered and reused, adding to the sustainability of the process. tcichemicals.com

Table 2: Performance of Advanced Media in the Esterification of Benzoic Acid

Catalyst SystemAlcoholTemperature (°C)Conversion (%)
DES (p-TSA/BTEAC)Ethanol7588.3
DES (p-TSA/BTEAC)Butanol7587.8
DES (p-TSA/BTEAC)Hexanol7567.5
Ionic LiquidEthanol7519.6
Ionic LiquidButanol-Good Yields

Note: Data is sourced from a comparative study on green catalysts for benzoic acid esterification. libretexts.org

Dehydrating Agent-Mediated Esterification Techniques (e.g., Dicyclohexylcarbodiimide)

Esterification can also be achieved under mild conditions using dehydrating agents that activate the carboxylic acid. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganicchemistrytutor.comorganicreactions.org This method is particularly useful for substrates that are sensitive to acidic conditions. wikipedia.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organicreactions.org This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is to act as an acyl transfer agent; it reacts with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester. organicreactions.org A significant advantage of this method is the formation of a stable urea (B33335) byproduct, dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and can be easily removed by filtration. organicreactions.org This technique is effective for a wide range of carboxylic acids and alcohols, including sterically hindered ones. organicchemistrytutor.com

Synthetic Routes to Cyclopropanols and Subsequent Functionalization

An alternative strategy to synthesizing cyclopropyl (B3062369) esters involves the initial formation of the cyclopropanol ring, followed by its functionalization.

Kulinkovich Reaction and Associated Variants for Cyclopropanol Formation

The Kulinkovich reaction is a powerful method for the synthesis of substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. nih.govnih.gov This reaction allows for the direct conversion of an ester functional group into a cyclopropanol.

The generally accepted mechanism begins with the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) alkoxide to form an unstable dialkyltitanium species. nih.gov This intermediate undergoes β-hydride elimination to generate a titanacyclopropane. nih.govnih.gov The titanacyclopropane then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane intermediate. nih.gov This intermediate rearranges, and a second intramolecular insertion of the resulting ketone carbonyl into the remaining titanium-carbon bond forms the cyclopropane (B1198618) ring. nih.gov Hydrolysis of the resulting titanium salt of the cyclopropanol yields the final product. nih.gov Variants of this reaction, such as the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides.

Direct Cyclopropanation Strategies Involving Carboxylic Acid Derivatives

Direct cyclopropanation of a saturated carboxylic acid like benzoic acid is not a commonly employed synthetic route. Standard cyclopropanation methods, such as the Simmons-Smith reaction, typically target carbon-carbon double bonds (alkenes). nih.gov The aromatic ring of benzoic acid is generally unreactive under these conditions due to its aromatic stability.

However, strategies exist for the direct cyclopropanation of certain carboxylic acid derivatives. For example, α,β-unsaturated carboxylic acids can undergo direct and stereospecific cyclopropanation. One reported method utilizes samarium metal and iodoform (B1672029) (CHI₃) to generate a samarium carbenoid, which selectively adds to the double bond of the unsaturated acid. This approach, however, is not applicable to saturated aromatic carboxylic acids like benzoic acid.

More recent developments have shown that functionalized cyclopropanes can be synthesized from aliphatic carboxylic acids via a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. This method involves the reaction of a carboxylic acid with a chloroalkyl alkene, but its direct application to benzoic acid for the formation of a phenylcyclopropane from the carboxyl group has not been demonstrated and would involve a different transformation than the formation of a cyclopropyl group attached to the carbonyl. Therefore, direct cyclopropanation of the carboxyl group of benzoic acid remains a synthetic challenge without clear, established protocols.

Advanced Asymmetric Cyclopropanation Methodologies

The synthesis of enantioenriched cyclopropanes is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules and synthetic intermediates. nih.gov Advanced asymmetric cyclopropanation methodologies have been developed to control the stereochemistry of the cyclopropane ring, often employing chiral catalysts or auxiliaries.

One notable approach involves the use of cobalt(II) catalysts with specifically designed ligands for the asymmetric cyclopropanation of various olefins. organic-chemistry.org For instance, the reaction of succinimidyl diazoacetate with different olefins, catalyzed by a cobalt(II) complex, can produce cyclopropane succinimidyl esters with high yields and excellent diastereo- and enantioselectivity. organic-chemistry.org These esters are versatile building blocks that can be converted into a wide array of optically active cyclopropyl carboxamides by reacting them with various amines, a process that preserves the stereochemical integrity of the cyclopropane core. organic-chemistry.org

Another strategy focuses on the cyclopropanation of alkenyl boronic esters. This method allows for the creation of tertiary and secondary cyclopropyl boronates, which serve as versatile handles for further chemical modifications, thereby enabling the rapid construction of molecular complexity. bohrium.comacs.org The use of enantioenriched hydrobenzoin-derived alkenyl boronic esters has been demonstrated as a viable route to these valuable chiral building blocks. acs.org

Furthermore, innovative strategies combine the use of chiral auxiliaries with substrate-directed reactions. A three-step sequence involving an aldol (B89426) reaction, a cyclopropanation step, and a retro-aldol reaction has been developed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org Additionally, the development of catalytic systems that utilize nonstabilized carbenes, generated from precursors like gem-dichloroalkanes, has expanded the scope of asymmetric cyclopropanation. dicp.ac.cn Cobalt catalysts have proven effective in this transformation, showing high enantioselectivity for a range of alkenes, including those that are typically challenging substrates. dicp.ac.cn This method is particularly valuable as it avoids the handling of potentially hazardous diazoalkanes, which are common carbene precursors. dicp.ac.cn

Catalyst/MethodSubstrate TypeProduct TypeKey Features
Cobalt(II)-[P1] CatalystOlefins + Succinimidyl diazoacetateChiral Cyclopropane Succinimidyl EstersHigh yields, excellent diastereo- and enantioselectivity. organic-chemistry.org
Chiral Alkenyl Boronic EstersEnantioenriched Alkenyl BoronatesTertiary and Secondary Cyclopropyl BoronatesProvides versatile handles for further derivatization. bohrium.comacs.org
Aldol–Cyclopropanation–Retro-AldolAldehydesEnantiopure Cyclopropane CarboxaldehydesThree-step sequence using chiral auxiliaries. rsc.org
Cobalt-catalyzed (from gem-dichloroalkanes)Mono- and disubstituted alkenesChiral CyclopropanesUtilizes nonstabilized carbenes, avoiding diazoalkanes. dicp.ac.cn

Intramolecular Ring-Closure Protocols for Cyclopropanol Synthesis

Intramolecular ring-closure reactions represent a powerful strategy for the synthesis of cyclopropanols and related structures. These methods often involve the formation of a key bond to close the three-membered ring from an acyclic precursor. One prominent approach is the oxidative radical ring-opening/cyclization of cyclopropane derivatives. nih.gov For example, cyclopropanols can undergo ring-opening to form a radical intermediate, which can then participate in an intramolecular cyclization to construct new ring systems. nih.govnih.gov

Donor-acceptor (D-A) cyclopropanes are particularly versatile intermediates in intramolecular transformations. rsc.orgresearchgate.net These polarized cyclopropanes can undergo a variety of ring-opening cyclizations to form complex carbocyclic and heterocyclic scaffolds. rsc.orgresearchgate.net While intermolecular reactions of D-A cyclopropanes are widely reported, their intramolecular chemistry provides unique pathways for constructing intricate molecular architectures. rsc.orgresearchgate.net

The Kulinkovich hydroxycyclopropanation reaction is another key method for synthesizing cyclopropanols. acs.org This reaction has been applied in the synthesis of various natural products, highlighting its utility and reliability. acs.org Furthermore, copper-catalyzed ring-opening cross-couplings of cyclopropanols have been developed for divergent syntheses of compounds like γ-butyrolactones and δ-ketoesters. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of α,β-unsaturated enone intermediates, which then undergo subsequent radical additions and cyclizations. nih.gov

Synthesis of Benzoic Acid Derivatives Preceding Cyclopropanation

The synthesis of cyclopropyl benzoates and related structures often involves the preparation of a suitable benzoic acid derivative that is subsequently used in a cyclopropanation reaction. The specific nature of the derivative can be tailored to the chosen cyclopropanation method.

Cyclopropanation via Carbene or Carbenoid Transfer to Olefinic Substrates

A primary and versatile method for forming cyclopropane rings is the transfer of a carbene or carbenoid species to an olefin. nih.gov This formal [2+1] cycloaddition is a cornerstone of cyclopropane synthesis. rsc.org

The Simmons-Smith reaction is a classic example, traditionally using a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid (IZnCH₂I) that reacts with alkenes. nih.gov Modifications of this reaction, such as those developed by Furukawa using diethylzinc (B1219324) and diiodomethane, have improved the efficiency and scope of the transformation. nih.gov These reactions can be directed by functional groups on the olefinic substrate, such as allylic alcohols, to achieve high diastereoselectivity. nih.gov

Transition metal catalysts are widely employed to decompose diazo compounds, generating metal carbene intermediates that are then transferred to olefins. nih.govrsc.org Catalysts based on copper, rhodium, ruthenium, and cobalt have all been utilized. organic-chemistry.orgresearchgate.net For example, cobaloxime complexes can mediate the radical cyclopropanation of olefins using α-aryl diazoacetates as carbene precursors under mild conditions, affording high diastereoselectivity. researchgate.net Similarly, ruthenium-phenyloxazoline (Ru-Pheox) complexes have been studied for the cyclopropanation of various olefins with N-hydroxyphthalimide diazoacetate, demonstrating broad olefin scope and high enantioselectivity. nih.gov Engineered enzymes, such as myoglobin-based carbene transferases, have also emerged as powerful biocatalysts for the highly stereoselective cyclopropanation of electron-deficient olefins. rochester.edurochester.edu

Reagent/CatalystCarbene PrecursorOlefin SubstrateKey Features
Diethylzinc / CH₂I₂ (Furukawa)DiiodomethaneAlkenes (e.g., allylic alcohols)Generates zinc carbenoids for diastereoselective cyclopropanation. nih.gov
Cobaloxime Complexesα-Aryl DiazoacetatesVarious OlefinsMetalloradical catalysis proceeds under mild conditions with high diastereoselectivity. researchgate.net
Ruthenium-Pheox (Ru-Pheox)N-hydroxyphthalimide diazoacetate (NHPI-DA)Various OlefinsHigh efficiency and enantioselectivity; slow dimerization of the diazo compound. nih.gov
Engineered Myoglobin (B1173299)Diazoesters / Dimethyl (diazomethyl)phosphonateElectron-deficient Olefins / VinylarenesBiocatalytic approach with excellent diastereo- and enantioselectivity. rochester.edurochester.edu

Intramolecular Cyclization Approaches for Cyclopropane Ring Formation

Intramolecular cyclization offers an alternative and efficient pathway to the cyclopropane ring system, often providing excellent control over stereochemistry. rsc.org The Michael Initiated Ring Closure (MIRC) reaction is a prominent example of this strategy. rsc.orgrsc.org This reaction involves a Michael addition of a nucleophile to an electron-deficient olefin, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org The MIRC approach is highly versatile and can be rendered enantioselective by using chiral substrates, chiral nucleophiles, or chiral catalysts, including organocatalysts like prolinol derivatives. rsc.org

Another class of intramolecular reactions involves the cyclization of donor-acceptor (D-A) cyclopropanes. These reactions proceed through ring-opening of the strained three-membered ring, followed by cyclization to form new carbocyclic or heterocyclic structures. rsc.orgresearchgate.net These transformations have been utilized in the synthesis of complex molecules and natural products. rsc.orgresearchgate.net Additionally, various cyclization reactions of cyclopropane derivatives with conjugated systems have been explored, leading to the formation of more complex ring systems where a new bond is formed between the cyclopropane unit and the conjugated partner. colab.ws

Innovative and Advanced Synthetic Paradigms

Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and safer manufacturing processes. Innovative paradigms such as continuous-flow synthesis are being applied to the production of fine chemicals and active pharmaceutical ingredients (APIs). acs.org

Continuous-Flow Synthesis Systems and Scalability

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or reactive intermediates, and the potential for straightforward scalability and automation. acs.org These systems have been successfully applied to the synthesis of various chemical entities, including benzoic acid derivatives and compounds featuring cyclopropane rings. uchile.clrsc.org

For instance, the direct esterification of benzoic acid with a range of alcohols has been successfully performed and optimized in a continuous-flow microwave reactor, demonstrating the precise control over reaction parameters like temperature and residence time that these systems allow. researchgate.net The synthesis of propofol, a phenol (B47542) derivative, has been scaled up using a two-step continuous-flow protocol involving a Friedel-Crafts alkylation and a decarboxylation, showcasing the potential for process intensification and large-scale production. nih.gov Similarly, a two-step telescoped continuous-flow synthesis has been developed for 1,1-cyclopropane aminoketones, achieving high productivity and short residence times. rsc.org

The application of continuous-flow technology to the synthesis of cyclopropyl benzoate (B1203000) would involve adapting established cyclopropanation methodologies to a flow regime. This could involve pumping a stream of an appropriate olefin and a benzoic acid-derived carbene precursor through a heated reactor coil containing a packed-bed of a heterogeneous catalyst. Such a setup could lead to a safer, more efficient, and easily scalable process for the production of cyclopropyl benzoate and its analogues. acs.org

ProcessStarting MaterialsProductKey Advantages of Flow Synthesis
EsterificationBenzoic Acid + AlcoholsBenzoic Acid EstersPrecise control of temperature and residence time in a microwave flow reactor. researchgate.net
Propofol Synthesis4-Hydroxybenzoic Acid2,6-Diisopropylphenol (Propofol)Scaled-up, two-step protocol demonstrating process intensification. nih.gov
1,1-Cyclopropane Aminoketone Synthesis1,2-Diketones + Amines1,1-Cyclopropane AminoketonesTelescoped two-step process with high productivity and short residence times. rsc.org

Strain-Release Driven Glycosylation Employing Cyclopropylbenzoate Donor Systems

A novel and efficient catalytic glycosylation methodology has been developed utilizing glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz) as donor systems. digitellinc.comresearchgate.net This approach is propelled by the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane (DAC). The activation of the glycosyl ester donor is achieved under mild conditions, promoted by a readily accessible and non-toxic Scandium(III) catalyst system. researchgate.net

This strain-release strategy has demonstrated high efficiency and versatility in the formation of various glycosidic linkages, including O-, S-, and N-glycosidic bonds. digitellinc.comresearchgate.net The stability and reactivity of these glycosyl donors enable a broad substrate scope and excellent functional group tolerance, even with acid-labile groups, due to the mild activation conditions. springernature.com

The utility of the CCBz leaving group extends to the synthesis of complex and biologically significant glycans. For instance, this methodology has been successfully applied to the convenient preparation of challenging chitooligosaccharide derivatives and the gram-scale assembly of the chito-tetrasaccharide scaffold of Lipid IV. researchgate.netspringernature.com Furthermore, the principles of this strain-release activation have been extended to other areas, such as steroidation reactions, to create novel pseudo-steroidal glycosides with potential anti-inflammatory activities. digitellinc.com

The versatility of this approach is further highlighted by its compatibility with other glycosylation methods. The activation conditions for the CCPB (ortho-2,2-dimethoxycarbonylcyclopropylbenzyl) thioglycoside, a related donor, are orthogonal to conventional glycosyl donors. This allows for controlled one-pot glycosylation reactions, providing expeditious access to complex structures like the tetrasaccharide of the O-polysaccharide of Escherichia coli O-33 and the oral galectin-3 inhibitor, TD139. researchgate.netnih.gov

Table 1: Applications of Strain-Release Driven Glycosylation

ApplicationDonor SystemLinkage FormedSynthesized Product Example
Oligosaccharide SynthesisGlycosyl CCBzO-glycosidicChito-tetrasaccharide of Lipid IV
Thioglycoside SynthesisCCPB thioglycosideS-glycosidicTD139 (Galectin-3 inhibitor)
Glycoconjugate SynthesisSteroidal CCBzO-glycosidicPseudo-steroidal glycosides
One-Pot GlycosylationCCPB thioglycosideO-glycosidicTetrasaccharide of E. coli O-33

Highly Regioselective and Stereoselective Synthetic Pathways

The synthesis of cyclopropyl benzoates and related structures with high control over regioselectivity and stereoselectivity is crucial for their application in various fields. Several powerful methodologies have been developed to achieve this, ranging from enzymatic catalysis to classic organic reactions.

One notable method involves the use of enzymes to catalyze the stereoselective synthesis of cyclopropyl esters. For example, dehaloperoxidase (DHP) and its variants have been shown to catalyze the cyclopropanation of vinyl benzoate in the presence of ethyl diazoacetate (EDA) to produce cyclopropyl benzoate. acs.org While the wild-type enzyme shows low activity, engineered variants can significantly improve both the yield and the stereoselectivity of the reaction. For instance, the DHP(H55A, V59A) variant demonstrated a noticeable improvement in yield (up to 80%) and excellent stereoselectivity (99.5:0.5 dr and er) under optimized conditions. acs.org This biocatalytic approach offers a promising route to enantiomerically enriched cyclopropyl benzoates.

In addition to enzymatic methods, traditional synthetic strategies remain a cornerstone for constructing cyclopropane rings with high stereocontrol. The Simmons-Smith cyclopropanation is a powerful and widely used method for converting alkenes into cyclopropanes. researchgate.net While the classic reaction using a zinc-copper couple and diiodomethane is not asymmetric, significant progress has been made in developing catalytic asymmetric versions, particularly for allylic alcohols. researchgate.net These modified procedures allow for the introduction of chirality during the cyclopropane ring formation.

Furthermore, the development of metalloprotein catalysts for abiological carbene transfer reactions has expanded the toolbox for stereoselective cyclopropanation. nih.gov Engineered hemoproteins, such as myoglobin variants, have been successfully employed as carbene transferases for the highly stereoselective synthesis of cyclopropylphosphonates from vinylarenes and a phosphonyl diazo reagent. nih.gov This methodology, which has been demonstrated on a preparative scale, can be adapted for the synthesis of other cyclopropane derivatives with high diastereomeric and enantiomeric excess. nih.gov These strategies, combining protein engineering with organometallic catalysis, pave the way for creating highly specific catalysts for desired cyclopropanation reactions.

Table 2: Comparison of Stereoselective Cyclopropanation Methods

MethodCatalyst/ReagentSubstrate ExampleKey Feature
BiocatalysisDehaloperoxidase (DHP) variantsVinyl benzoateHigh enantioselectivity with engineered enzymes
Asymmetric Simmons-SmithModified Zinc CarbenoidsAllylic alcoholsCatalytic asymmetric cyclopropanation
Engineered Carbene TransferMyoglobin-based biocatalystsVinylarenesHighly diastereo- and enantioselective for analogous structures

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Ester Bond Formation

The formation of cyclopropyl (B3062369) benzoate (B1203000) from benzoic acid and cyclopropanol (B106826) is an example of a Fischer esterification. This reaction is a cornerstone of organic synthesis for creating esters from carboxylic acids and alcohols.

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This type of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the replacement of a leaving group. masterorganicchemistry.com Carboxylic acids themselves are not sufficiently reactive for direct nucleophilic attack because the hydroxyl group (-OH) is a poor leaving group. libretexts.orglibretexts.org The reaction's progression relies on the formation of a key tetrahedral intermediate. youtube.com

The general pathway involves the following core steps:

Activation of the Carboxylic Acid : The reaction is initiated by an acid catalyst, which protonates the carbonyl oxygen of the benzoic acid.

Nucleophilic Attack : The alcohol (cyclopropanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a much better leaving group than the hydroxide ion. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated to yield the final ester product, cyclopropyl benzoate, and regenerates the acid catalyst. masterorganicchemistry.com

Isotope-labeling experiments provide crucial evidence for this mechanism. For instance, when benzoic acid reacts with ¹⁸O-labeled methanol, the ¹⁸O atom is incorporated into the methyl benzoate product, while the water formed is unlabeled. This confirms that the C–OH bond of the carboxylic acid is cleaved, not the CO–H bond, and the RO–H bond of the alcohol is broken. libretexts.org

Acid catalysis is essential for the Fischer esterification to proceed at a practical rate. libretexts.org Carboxylic acids are generally unreactive toward nucleophilic acyl substitution because the hydroxyl group is a strong base and therefore a poor leaving group. libretexts.org A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), serves two primary functions. masterorganicchemistry.comtcu.edu

First, the acid protonates the carbonyl oxygen of the benzoic acid. masterorganicchemistry.comyoutube.com This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol (cyclopropanol). libretexts.orgmasterorganicchemistry.com This initial activation is critical to facilitate the formation of the tetrahedral intermediate.

Second, the acid catalyst enables the removal of the hydroxyl group as water. After the alcohol has added to the carbonyl group, a proton transfer occurs, protonating one of the hydroxyl groups to form an -OH₂⁺ moiety. masterorganicchemistry.com This is an excellent leaving group, and its departure as a neutral water molecule is far more favorable than the elimination of a hydroxide ion (HO⁻). masterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle, fulfilling its catalytic role. masterorganicchemistry.com

Kinetic investigations of esterification reactions provide quantitative insights into reaction rates, orders, and activation energies. Studies on the esterification of benzoic acid with various alcohols under acid catalysis have been conducted to model the process.

For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was found to follow first-order kinetics with respect to benzoic acid. dnu.dp.uaresearchgate.net The kinetic data allows for the calculation of rate constants for both the forward and reverse reactions, as well as the activation energy (Ea), which is the minimum energy required for the reaction to occur. dnu.dp.uaresearchgate.netnih.gov The activation energies for the forward and reverse reactions in the esterification with 1-butyl alcohol were determined to be 58.40 kJ∙mol⁻¹ and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net

Another study on the esterification of 1-methoxy-2-propanol found an apparent activation energy of 62.0 ± 0.2 kJ/mol using an Amberlyst-35 catalyst, with the reaction kinetics fitting well to the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, which suggests the reaction is governed by surface reactions on the heterogeneous catalyst. mdpi.com These studies highlight how factors like temperature, catalyst loading, and reactant ratios significantly influence the reaction rate and final product yield. nih.govdergipark.org.trresearchgate.net

Kinetic Parameters for the Esterification of Benzoic Acid with Alcohols
AlcoholCatalystTemperature Range (K)Forward Activation Energy (Ea,forward) (kJ·mol⁻¹)Reverse Activation Energy (Ea,reverse) (kJ·mol⁻¹)Reaction Order (w.r.t. Benzoic Acid)
1-Butyl Alcoholp-toluenesulfonic acid365.2–389.458.4057.70First
1-Methoxy-2-PropanolAmberlyst-35Not Specified62.0Not ReportedNot Reported
EthanolDeep Eutectic Solvent328-348Not ReportedNot ReportedNot Reported

Cyclopropane (B1198618) Ring Reactivity and Transformation Mechanisms

The cyclopropane ring present in cyclopropanol and its ester, cyclopropyl benzoate, is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening reactions. beilstein-journals.orgnih.gov This reactivity provides a pathway to synthesize diverse functionalized compounds.

Cyclopropane derivatives are valuable building blocks in organic synthesis due to the high strain energy of their three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.govnih.gov These reactions can proceed through radical or polar (ionic) pathways, often initiated by heat, light, or chemical reagents. beilstein-journals.org

Radical Ring-Opening: A common pathway for the transformation of cyclopropanols involves radical intermediates. beilstein-journals.orgnih.gov The reaction can be initiated by the homolytic cleavage of the O–H bond in the cyclopropanol, forming an oxygen-centered radical. This radical intermediate can then undergo β-scission (ring-opening) to generate a more stable alkyl radical, which can be trapped by other reagents or undergo further cyclization. beilstein-journals.org Similarly, cyclopropyl-substituted olefins can form a carbon-centered radical that readily undergoes ring-opening. beilstein-journals.org

Catalytic Ring-Opening: Transition metals and other catalysts can facilitate the ring-opening of cyclopropanols and their derivatives. For instance, Ag(I) has been shown to catalyze the oxidative ring-opening of cyclopropanols for the synthesis of carbonyl-containing compounds. beilstein-journals.orgnih.gov These reactions often involve selective cleavage of a C(sp³)–C(sp³) bond and subsequent C–H activation to form a new C–C bond. beilstein-journals.orgnih.gov

Summary of Ring-Opening Reaction Types for Cyclopropane Derivatives
Reaction TypeInitiator/CatalystKey IntermediateTypical Outcome
Radical Ring-OpeningPhotoredox catalysts, Mn(III) acetateAlkyl or Oxygen-centered radicalAlkylation, Cyclization
Oxidative AnnulationManganese(III)Radical intermediateFormation of dihydrofurans
Catalytic Oxidative Ring-OpeningAg(I), Ag(II)Radical cation or alkyl radicalAlkylation of heteroarenes
Polar Ring-OpeningElectrophiles, NucleophilesCarbocation or carbanion1,3-Difunctionalization

Cyclopropanes that possess an electron-accepting group can function as potent σ-electrophiles, undergoing polar ring-opening reactions upon interaction with nucleophiles. nih.gov This reactivity is a direct consequence of the ring strain, which significantly lowers the energy barrier for C-C bond cleavage. nih.gov

The activation process typically involves an electrophile that interacts with the cyclopropane ring. In the case of cyclopropyl ketones, a Lewis acid can activate the carbonyl group, making the cyclopropane ring more susceptible to nucleophilic attack. chemrxiv.org This attack leads to the cleavage of one of the internal C-C bonds of the ring, resulting in a 1,3-difunctionalized, ring-opened product. nih.govresearchgate.net The polarization of the C1–C2 bond in substituted cyclopropanes can direct the nucleophilic attack to a specific carbon atom. nih.gov

The kinetics of these polar ring-opening reactions have been studied, providing insight into the inherent Sₙ2 reactivity of electrophilic cyclopropanes. nih.gov The thermodynamic driving force for these reactions is substantial, often exceeding 100 kJ mol⁻¹, due to the release of the inherent ring strain. nih.gov This electrophilic activation strategy allows for the stereocontrolled synthesis of complex acyclic structures from readily available cyclopropyl precursors. chemrxiv.org

Exploration of Radical Pathways Involving Cyclopropane Derivatives

Cyclopropane derivatives, particularly cyclopropanols, are excellent precursors for the generation of radical intermediates. The strain release associated with the ring opening provides a thermodynamic driving force for these processes. rsc.org Oxidative radical ring-opening/cyclization reactions of cyclopropanols have emerged as a powerful tool in organic synthesis. beilstein-journals.orgnih.govnih.gov

The general mechanism for the radical ring-opening of cyclopropanols commences with the homolytic cleavage of the O-H bond, typically initiated by a radical initiator or a single-electron transfer (SET) process, to form an alkoxy radical. This is followed by a rapid β-scission of the cyclopropane ring, which relieves the ring strain and generates a more stable β-keto alkyl radical. beilstein-journals.orgnih.gov This β-keto radical can then participate in a variety of subsequent reactions, including intermolecular additions to radical acceptors or intramolecular cyclizations. nih.gov

Several methods have been developed to initiate this radical cascade. For instance, the use of persulfates in the presence of a silver(I) catalyst can generate sulfate radical anions that react with cyclopropanol to produce the key cyclopropoxy radical intermediate. beilstein-journals.org Similarly, manganese(III) salts are effective oxidants for the single-electron oxidation of cyclopropanols to initiate the ring-opening process. nih.gov Visible light-mediated photoredox catalysis has also been employed to facilitate the ring-opening isomerization of cyclopropanols. researchgate.net

A notable example is the silver(I)-catalyzed oxidative ring-opening and functionalization of cyclopropanols with quinones. The reaction proceeds via the formation of a β-keto radical which then adds to the quinone. Subsequent reoxidation regenerates the silver(I) catalyst and yields the final product. beilstein-journals.org Another interesting application is the tandem radical cyclization initiated by the Mn(III)-mediated oxidative ring-opening of cyclopropanols with biaryl isonitriles or N-aryl acrylamides to synthesize phenanthridines and oxindoles, respectively. nih.gov

Interactive Table: Initiators and Mediators for Radical Ring-Opening of Cyclopropanols
Initiator/MediatorMechanism of Radical GenerationSubsequent ReactionReference
Ag(I)/S₂O₈²⁻SET to form sulfate radical anion, H-abstractionAddition to quinones beilstein-journals.org
Mn(OAc)₃SET from cyclopropanolAddition to isonitriles/acrylamides nih.gov
Diphenyl disulfide / PhotocatalystVisible light-induced radical generationIsomerization to ketones researchgate.net
AgF₂Ligand exchange and Ag-O bond homolysisFluorination beilstein-journals.org

Transition Metal-Catalyzed Transformations and C-C Bond Activation Principles

The high ring strain of cyclopropanes makes them amenable to C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent transition metal center, forming a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this C-C bond cleavage can often be controlled by the presence of directing groups or by the electronic and steric properties of the substituents on the cyclopropane ring. rsc.org

Rhodium(III) catalysts have proven to be particularly effective in promoting the coupling of arenes with cyclopropanols via C-H activation and subsequent ring-opening. acs.orgacs.orgsnnu.edu.cn This reaction provides a direct route to β-aryl ketones. The proposed mechanism involves the initial C-H activation of the arene to form a rhodacycle intermediate. Coordination of the cyclopropanol to the rhodium center, followed by migratory insertion and β-carbon elimination, leads to the ring-opened product. rsc.org

The scope of this transformation is broad, tolerating a variety of directing groups on the arene and substituents on the cyclopropanol. acs.org Mechanistic studies suggest that the C-C bond activation is a key step in the catalytic cycle. acs.org

Interactive Table: Transition Metal Catalysts in Cyclopropanol C-C Bond Activation
CatalystCoupling PartnerKey Mechanistic StepProduct TypeReference
[Rh(III)]ArenesC-H activation, migratory insertionβ-Aryl ketones acs.orgacs.orgsnnu.edu.cn
[Rh(I)]AlkynesOxidative cyclizationSeven-membered rings nih.gov
[Pd(0)]-Oxidative additionRing-opened products researchgate.net

Rearrangements Involving Cyclopropyl Carbinyl Cations

Cyclopropylcarbinyl cations are fascinating and highly reactive intermediates that can undergo rapid rearrangements. rsc.org These non-classical carbocations are stabilized by the delocalization of the positive charge into the cyclopropane ring. They are key intermediates in a variety of synthetic transformations and natural product biosynthesis. nih.govresearchgate.net

The generation of cyclopropylcarbinyl cations can be achieved through various methods, including the solvolysis of cyclopropylcarbinyl derivatives or the treatment of cyclopropanol-containing substrates with Lewis or Brønsted acids. nih.gov Once formed, these cations can undergo a cascade of rearrangements, including ring-opening to form homoallylic cations or ring expansion to generate cyclobutyl cations. beilstein-journals.orgnd.edu

The outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropylcarbinyl system and the reaction conditions. For instance, the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives leads to products derived from the rearrangement of the initial cyclopropylcarbinyl cation to a more stable 3-trimethylsilylcyclobutyl cation. beilstein-journals.org

Nature often utilizes the cyclopropylcarbinyl cation rearrangement in the biosynthesis of complex terpenes. nih.gov Mimicking these natural processes with small molecule catalysts is an active area of research, with recent success in the catalytic asymmetric rearrangement of cyclopropylcarbinyl cations. nih.gov

Specific Mechanistic Insights

Detailed Mechanistic Study of the Kulinkovich Reaction and Computational Validation

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate. wikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of the Kulinkovich reaction. acs.orgnih.gov These studies have confirmed that the reaction proceeds through the formation of a dialkyldiisopropoxytitanium complex, which then undergoes a dismutation to generate the key titanacyclopropane intermediate and an alkane. wikipedia.org

The addition of the ester to the titanacyclopropane is found to be a fast and exothermic process. acs.orgnih.gov The subsequent steps involve the formation of an oxatitanacyclopentane intermediate, which then rearranges to a β-titanio ketone. Finally, an intramolecular insertion of the ketone into the remaining carbon-titanium bond forms the cyclopropane ring. wikipedia.org DFT calculations have shown that the cyclopropane-forming step is the rate-determining step and is responsible for the observed diastereoselectivity of the reaction. acs.orgnih.gov

Interactive Table: Key Intermediates in the Kulinkovich Reaction
IntermediateDescriptionRole in the ReactionReference
DialkyldiisopropoxytitaniumFormed from Grignard reagent and Ti(IV) alkoxidePrecursor to titanacyclopropane wikipedia.org
TitanacyclopropaneThree-membered ring containing titaniumKey reactive intermediate, acts as a 1,2-dicarbanion equivalent wikipedia.orgorganic-chemistry.org
OxatitanacyclopentaneFive-membered ring with titanium and oxygenFormed after addition of the ester to titanacyclopropane wikipedia.org
β-Titanio ketoneKetone with a titanium substituent at the β-positionIntermediate prior to cyclopropane ring formation wikipedia.org

Advanced Understanding of Carbene Transformations and Cyclopropanation Mechanisms

Cyclopropanation of alkenes using carbenes or carbenoids is a fundamental and widely used method for the synthesis of cyclopropanes. wikipedia.org The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the carbene and the catalyst used. wikipedia.orgnih.govacs.org

Metal-catalyzed cyclopropanation reactions typically involve the formation of a metal carbene intermediate. wikipedia.orgacsgcipr.org The reactivity and selectivity of these reactions are highly dependent on the metal catalyst and the ligands employed. Rhodium and copper complexes are commonly used catalysts for these transformations. wikipedia.org

The stereospecificity of many cyclopropanation reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product, is often cited as evidence for a concerted mechanism. wikipedia.org However, stepwise radical mechanisms have also been proposed, particularly for reactions catalyzed by cobalt complexes. acs.org

Computational studies have been instrumental in elucidating the intricate details of these mechanisms. For instance, studies on heme-catalyzed cyclopropanations have suggested a concerted, non-radical pathway. nih.govacs.org The stereoselectivity of these reactions can often be rationalized by considering secondary orbital interactions in the transition state, similar to the endo-rule in Diels-Alder reactions. acs.orgacs.org

Elucidation of Orbital Interactions and Hyperconjugation Phenomena in Cyclopropyl Systems

The unique bonding in cyclopropane, often described in terms of "bent bonds" or Walsh orbitals, is a consequence of the geometric constraints of the three-membered ring. libretexts.orgwikipedia.orgkhanacademy.orgresearchgate.netlibretexts.org The C-C bonds in cyclopropane are weaker and more reactive than those in acyclic alkanes due to poor orbital overlap. libretexts.org

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, plays a significant role in the stability and reactivity of cyclopropyl systems. wikipedia.orgtdl.org The Walsh orbitals of the cyclopropane ring can act as donors in hyperconjugative interactions, stabilizing adjacent carbocations or participating in conjugation with adjacent π-systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to exploring the molecular properties of benzoic acid and cyclopropanol (B106826). These methods allow for the detailed examination of electronic structures, conformational landscapes, and the energetic profiles of reaction pathways.

The electronic structure of a molecule dictates its reactivity and physical properties. For benzoic acid, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to analyze the effects of substituents on its electronic properties and acidity (pKa). researchgate.net Studies have examined various quantum chemical parameters, including Löwdin, Mulliken, AIM, and natural population analysis charges on the atoms of the carboxylic acid group. researchgate.net Excellent correlations have been found between these calculated parameters and experimental pKa values, demonstrating the predictive power of these methods. researchgate.net For instance, the Löwdin charge on the entire carboxylic acid group (QL(CO2H)) shows a strong correlation with pKa (r²= 0.978). researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMOs) analyses provide further insights. niscpr.res.in The MEP map helps in identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. For benzoic acid derivatives, the FMO analysis (HOMO-LUMO gap) is crucial for understanding chemical reactivity and kinetic stability. niscpr.res.in

The formation of adducts, such as the sodium-bridged dimer ion ([2M-2H+Na]⁻) of benzoic acid derivatives observed in electrospray ionization mass spectrometry, is influenced by both solution-phase characteristics (like pKa) and gas-phase properties (gas-phase basicity and proton affinity). nih.govresearchgate.net Computational studies can model these adducts to understand the underlying principles of their formation and stability.

Table 4.1.1: Calculated Quantum Chemical Parameters vs. Experimental pKa for Substituted Benzoic Acids
Substituent (meta)Calculated Parameter (QL(CO2H))Experimental pKa
-NO2-0.2353.45
-CN-0.2303.60
-Br-0.2283.81
-Cl-0.2273.83
-F-0.2253.87
-H-0.2204.20
-CH3-0.2184.27

Data synthesized from studies on substituted benzoic acids. QL(CO2H) represents the Löwdin charge on the carboxylic acid group. A higher positive charge correlates with increased acidity (lower pKa).

Cyclopropyl (B3062369) systems, including cyclopropanol, are characterized by significant ring strain, which influences their conformation and reactivity. Theoretical studies of cyclopropanol have identified a gauche conformation as the most stable structure. nih.gov Quantum chemical calculations are essential for determining the rotational barriers and potential energy surfaces associated with the hydroxyl group's orientation.

In molecules containing both benzoic acid and cyclopropane (B1198618) moieties, such as 4-(cyclopropanecarboxamido)benzoic acid, DFT and Hartree-Fock (HF) calculations are used to optimize the crystal structure and understand its conformational preferences. niscpr.res.inresearchgate.net In one study, the dihedral angle between the benzene (B151609) and cyclopropane rings was found to be 63.2(1)°. researchgate.net Such calculations reveal the energetic landscape, highlighting the most stable conformers and the energy barriers between them. Proximity interactions, such as those between the carboxylic OH group and ortho substituents in benzoic acid derivatives, can significantly affect conformational stability, and these are well-described by high-level computational methods. researchgate.net

DFT calculations are invaluable for mapping out the mechanisms of chemical reactions, including identifying intermediates and transition states. In the context of benzoic acid and cyclopropanol derivatives, several reaction types have been investigated.

One key reaction is the rhodium(III)-catalyzed oxidative coupling and C-H activation of benzoic acid. acs.org DFT studies have elucidated the mechanism, showing that carboxylate-assisted C-H activation proceeds with a calculated barrier (ΔG‡) of +13.0 kcal/mol in ethanol. acs.org These models can explain product selectivity by comparing the energy profiles of competing pathways. acs.org

Another relevant transformation is the ring-opening ortho-C–H allylation of benzoic acids with vinylcyclopropanes, catalyzed by ruthenium. researchgate.net Mechanistic proposals, supported by kinetic experiments and DFT, suggest an initial carboxylate-assisted C-H activation to form a metallacycle, followed by coordination and migratory insertion of the vinylcyclopropane (B126155). researchgate.net

Furthermore, the biocatalytic asymmetric cyclopropanation of vinyl esters (including vinyl benzoate) to produce cyclopropanol derivatives has been explored. acs.orgrochester.edu While the exact mechanism is complex, computational modeling can help probe the potential involvement of carbene intermediates and rationalize the high diastereo- and enantioselectivity observed with engineered enzymes. DFT calculations have also been used to study the reaction of benzoic acid with atmospheric radicals like OH, revealing complex pathways involving addition and abstraction steps with distinct energy barriers. nih.gov For example, the addition of an OH radical to the benzene ring has a potential barrier of 3.40 kcal/mol. nih.gov

Table 4.1.3: Calculated Energy Barriers for Key Reaction Steps
ReactionCatalyst/ReagentSystemStepCalculated Energy Barrier (kcal/mol)Reference
C-H ActivationRh(III)Benzoic AcidCarboxylate-assisted C-H activation13.0 (ΔG‡) acs.org
C-H AllylationRuBenzoic Acid + VinylcyclopropaneProposed migratory insertionVaries researchgate.net
Radical AdditionOHBenzoic AcidOH addition to ring (forming IM1a)3.40 nih.gov
Hydrogen AbstractionOHBenzoic AcidH abstraction from ring7.35 - 8.56 nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and intermolecular interactions. escholarship.org

Classical MD simulations have been performed to investigate the aggregation and dynamics of benzoic acid in confined spaces like nanocavities and nanotubes. unimi.itrsc.orgresearchgate.net These studies show that confinement significantly impacts the collective dynamics of the liquid, increasing viscosity and slowing rotational correlation times. unimi.itrsc.org Such simulations reveal how the hydrogen bond network of benzoic acid organizes more efficiently in high-density states induced by confinement. researchgate.net While specific MD studies on a combined benzoic acid-cyclopropanol system are not prominent, the methodologies applied to benzoic acid could be extended to explore how cyclopropanol as a co-solvent or reactant influences the hydrogen-bonding network and dynamic behavior of benzoic acid.

Computational Approaches to Catalysis Design and Optimization

Computational chemistry is a key tool in the rational design and optimization of catalysts. pnnl.govmdpi.com By modeling catalyst-substrate interactions and reaction transition states, researchers can predict catalyst performance and guide the development of new, more efficient catalysts.

For reactions involving benzoic acid and cyclopropanes, such as the Ru-catalyzed C-H allylation, computational methods can be used to screen different ligands or metal centers to improve yield and selectivity. researchgate.net DFT calculations can help understand how the electronic and steric properties of the catalyst influence the energy of the rate-determining transition state. pnnl.gov

In biocatalysis, computational approaches like molecular docking and MD simulations are used to understand how a substrate, such as a vinyl benzoate (B1203000), fits into the active site of an enzyme. acs.orgrochester.edu This knowledge can guide protein engineering efforts, where specific amino acid residues are mutated to enhance catalytic activity and stereoselectivity for a desired transformation, like the synthesis of chiral cyclopropanol esters. rochester.edu

Development of Structure-Reactivity Relationships from Theoretical Models

Theoretical models are crucial for developing quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity. The Hammett equation, which was originally developed using the dissociation of substituted benzoic acids, is a classic example of a linear free-energy relationship. researchgate.net

Computational chemistry provides a modern approach to developing these relationships. By calculating a variety of quantum chemical descriptors (e.g., atomic charges, orbital energies, electrostatic potentials) for a series of related compounds, one can build robust models that predict reactivity. researchgate.net For substituted benzoic acids, DFT-calculated parameters have been shown to correlate strongly with experimental pKa values and reaction rates. researchgate.netnih.gov For example, the acidity of substituted benzoic acids is influenced by the inductive and resonance effects of the substituent, which can be quantified through calculated descriptors like the chemical potential and Fukui functions. nih.gov These theoretical models allow for the prediction of reactivity for new, unsynthesized molecules, accelerating the discovery of compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for Structural and Mechanistic Probes)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of cyclopropyl (B3062369) benzoate (B1203000). ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively, while 2D NMR techniques reveal the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropyl benzoate shows distinct signals for the aromatic and cyclopropyl protons. The aromatic protons of the benzoate group typically appear as complex multiplets in the downfield region (δ 7.4-8.1 ppm). The proton attached to the oxygen-bearing carbon of the cyclopropyl group (the methine proton) is shifted downfield due to the deshielding effect of the adjacent ester oxygen, appearing around δ 4.0-4.5 ppm. The methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and appear as two separate multiplets in the upfield region (δ 0.8-1.2 ppm), characteristic of a three-membered ring system. netlify.app

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester is highly deshielded and appears at the low-field end of the spectrum (δ ~166 ppm). The aromatic carbons resonate in the δ 128-133 ppm range, with the ipso-carbon (the carbon attached to the ester group) appearing near δ 130 ppm. docbrown.info The methine carbon of the cyclopropyl ring bonded to the oxygen atom is found around δ 60-65 ppm, while the methylene carbons of the strained ring are significantly shielded, appearing at approximately δ 8-12 ppm. libretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts for Cyclopropyl Benzoate Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary slightly based on solvent and experimental conditions.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho)¹H7.9 - 8.1Doublet (d)
Aromatic (meta)¹H7.4 - 7.6Triplet (t)
Aromatic (para)¹H7.5 - 7.7Triplet (t)
Cyclopropyl (methine)¹H4.0 - 4.5Multiplet (m)
Cyclopropyl (methylene)¹H0.8 - 1.2Multiplet (m)
Carbonyl¹³C~166Singlet
Aromatic (ipso)¹³C~130Singlet
Aromatic (para)¹³C~133Singlet
Aromatic (ortho)¹³C~129Singlet
Aromatic (meta)¹³C~128Singlet
Cyclopropyl (methine)¹³C60 - 65Singlet
Cyclopropyl (methylene)¹³C8 - 12Singlet

2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming the structural assignment.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons and, crucially, between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming their connectivity within the three-membered ring.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the cyclopropyl methine proton to its carbon, and the cyclopropyl methylene protons to their carbon signal.
  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would be observed from the ortho-aromatic protons to the carbonyl carbon and from the cyclopropyl methine proton to the carbonyl carbon, unequivocally establishing the ester linkage between the benzoic acid and cyclopropanol (B106826) moieties.
  • High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

    High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of cyclopropyl benzoate (C₁₀H₁₀O₂), which has a monoisotopic mass of 162.0681 u. Electron Ionization (EI) is a common method that induces characteristic fragmentation, providing a molecular fingerprint.

    The fragmentation of benzoate esters is well-documented. pharmacy180.comyoutube.com The molecular ion peak [M]⁺• at m/z = 162 would be observed. The most prominent fragmentation pathway involves the alpha-cleavage of the ester group, leading to the loss of the cyclopropoxy radical (•O-C₃H₅) to form the highly stable benzoyl cation. This results in the base peak of the spectrum at m/z = 105. This benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z = 77. Another fragmentation pathway for the phenyl cation involves the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z = 51. Fragmentation of the cyclopropyl group itself can also occur, though it is generally less favored than the formation of the stable benzoyl cation. docbrown.info

    Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum of Cyclopropyl Benzoate

    m/z Proposed Fragment Ion Formula Notes
    162Molecular Ion[C₁₀H₁₀O₂]⁺•Parent ion
    105Benzoyl Cation[C₇H₅O]⁺Base peak; loss of •OC₃H₅
    77Phenyl Cation[C₆H₅]⁺Loss of CO from m/z 105
    51Phenyl fragment[C₄H₃]⁺Loss of C₂H₂ from m/z 77

    Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Analysis

    Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in cyclopropyl benzoate by detecting their characteristic vibrational frequencies. masterorganicchemistry.comresearchgate.net

    C=O Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretch of the ester group, which appears in the range of 1715-1730 cm⁻¹.

    C-O Stretch: The spectrum also shows strong C-O stretching vibrations associated with the ester linkage, typically appearing as two bands around 1270-1300 cm⁻¹ (asymmetric) and 1100-1130 cm⁻¹ (symmetric).

    Aromatic C-H and C=C Stretches: The benzoate moiety gives rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

    Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring also show stretching vibrations in the region of 3000-3100 cm⁻¹, often at slightly higher wavenumbers than typical alkane C-H stretches. researchgate.net

    Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region (< 1000 cm⁻¹).

    Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic ring C=C bonds often produce stronger Raman signals, with a particularly sharp and intense ring-breathing mode typically observed around 1000 cm⁻¹. researchgate.net

    Interactive Data Table: Characteristic Vibrational Frequencies for Cyclopropyl Benzoate

    Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
    C-H StretchAromatic & Cyclopropyl3000 - 3100Medium
    C=O StretchEster Carbonyl1715 - 1730Strong, Sharp
    C=C StretchAromatic Ring1450 - 1600Medium to Strong
    C-O StretchEster Linkage1100 - 1300Strong
    C-H BendAromatic (out-of-plane)680 - 900Strong

    X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

    For instance, in complex derivatives where a cyclopropyl group is attached to a larger heterocyclic framework, X-ray crystallography provides unambiguous confirmation of the molecule's constitution and stereochemistry. researchgate.net Studies on such derivatives reveal precise measurements, such as the characteristic C-C bond lengths within the strained cyclopropane ring (typically ~1.51 Å) and the specific torsion angles that define the molecule's conformation in the crystal lattice. This level of structural detail is crucial for understanding structure-activity relationships in medicinal chemistry and for validating computational models. researchgate.net

    Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

    Cyclopropyl benzoate is an achiral molecule and therefore does not exhibit optical activity. However, many important derivatives of cyclopropane are chiral, and their synthesis often aims to produce a single enantiomer. mdpi.comnih.govorganic-chemistry.org For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential.

    These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing experimentally measured CD/ORD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry of chiral cyclopropane derivatives can be unequivocally assigned. This is a critical step in asymmetric synthesis and in the development of chiral pharmaceuticals. nih.gov

    Advanced Chromatographic Techniques (e.g., Chiral Gas Chromatography/High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

    For chiral derivatives of cyclopropyl benzoate, determining the enantiomeric purity is paramount. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods used to quantify the enantiomeric excess (ee). mdpi.comchemistryviews.org

    These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers. A variety of CSPs, often based on derivatized polysaccharides or cyclodextrins, have been developed for the effective separation of chiral compounds. nih.gov The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of the enantiomeric excess, a critical quality attribute in academic and industrial research. vt.edu

    Chemical Transformations and Derivatization Studies

    Comprehensive Reactivity of Cyclopropyl (B3062369) Benzoate (B1203000) and Related Derivatives

    The chemical behavior of cyclopropyl benzoate is characterized by the distinct reactivities of its three primary components: the ester linkage, the strained cyclopropane (B1198618) ring, and the aromatic benzoate group. The interplay between these functionalities allows for a diverse range of chemical transformations, making it a versatile substrate in organic synthesis.

    The ester group in cyclopropyl benzoate and its derivatives is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental for modifying the ester functionality or for the deprotection of a cyclopropyl alcohol.

    Hydrolysis : The cleavage of the ester bond to yield cyclopropanol (B106826) and benzoic acid (or its carboxylate salt) can be achieved under acidic or basic conditions. Enzymatic hydrolysis has also been demonstrated for related compounds. For instance, β-glucosyl benzoate can be hydrolyzed by the GH1 β-glucosidase enzyme derived from Halothermothrix orenii nih.gov. Similarly, functionalized cyclopropyl esters can be hydrolyzed to the corresponding carboxylate salts, which can then be used in subsequent reactions like amidation nih.gov.

    Transesterification : This process involves the reaction of a cyclopropyl ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. A notable application of this reaction is in the intramolecular transesterification of 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylates, which, under acidic conditions, leads to the formation of functionalized cyclopropa[c]coumarins mdpi.comresearchgate.net. This reaction highlights the utility of transesterification in constructing complex heterocyclic systems from cyclopropane precursors mdpi.com.

    Reaction TypeSubstrate ExampleConditionsProduct ExampleSource
    HydrolysisPyridyl cyclopropane esterNaOHE-cyclopropyl carboxylate sodium salt nih.gov
    Enzymatic Hydrolysisβ-Glucosyl benzoateHorGH1 β-glucosidaseD-glucose & Benzoic acid nih.gov
    Intramolecular TransesterificationDimethyl 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylateAcetic AcidCyclopropa[c]coumarin-1a-carboxylate mdpi.com

    The selective modification of cyclopropyl benzoate through reduction or oxidation requires careful choice of reagents to target either the ester functionality or other substituents, while preserving the cyclopropane ring.

    Selective Reduction : The ester moiety of cyclopropyl derivatives can be selectively reduced to the corresponding primary alcohol. For example, an indole-cyclopropyl ester was successfully reduced to the primary alcohol in a 94% yield, demonstrating a straightforward method for converting the ester into a versatile hydroxyl group nih.gov. This transformation provides access to cyclopropylmethanols, which are valuable synthetic intermediates.

    Selective Oxidation : The cyclopropane ring is generally stable towards many oxidizing agents. However, substituents on the ring or on the benzoate moiety can be selectively oxidized. Fungal biotransformation studies on phenyl cyclopropyl sulfide showed that oxidation occurs at the sulfur atom to yield the sulfoxide and sulfone, leaving the cyclopropyl and phenyl rings intact cdnsciencepub.com. In other systems, the aryl ketone moiety in aryl cyclopropyl ketones can be cleaved via a Baeyer–Villiger oxidation to form a benzoate ester, a transformation that highlights the relative reactivity of different functional groups within the molecule nih.gov. The selective oxidation of a specific C-H bond can be challenging, but methods for the site-selective electrochemical oxidation of complex molecules have been developed, such as the C3-selective oxidation of glycopyranosides nih.gov.

    Reaction TypeSubstrate ExampleReagent/ConditionsProduct ExampleFindingSource
    ReductionIndole-cyclopropyl esterNot specifiedIndole-cyclopropyl methanolHigh-yield conversion of ester to alcohol. nih.gov
    SulfoxidationPhenyl cyclopropyl sulfideM. isabellina (fungus)Phenyl cyclopropyl sulfoxideSelective oxidation of sulfide without ring opening. cdnsciencepub.com
    Oxidative Cleavagep-Methoxyphenyl cyclopropyl ketoneBaeyer–Villiger conditionsBenzoate ester derivativeAryl ketone can be converted to an ester. nih.gov

    The aromatic ring of cyclopropyl benzoate can undergo electrophilic aromatic substitution (EAS) reactions. The ester group (-COOR) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position youtube.com.

    Common EAS reactions applicable to the benzoate moiety include:

    Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group at the meta position. The nitration of the closely related methyl benzoate is a standard example of this transformation youtube.com.

    Sulfonation : Treatment with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group, also at the meta position.

    Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen with a Lewis acid catalyst (e.g., Br₂/FeBr₃). The substitution will occur at the meta position.

    Friedel-Crafts Reactions : The benzoate ring is strongly deactivated and generally does not undergo Friedel-Crafts alkylation or acylation reactions.

    The directing effect of the ester group is a predictable and reliable tool for the regioselective functionalization of the aromatic portion of cyclopropyl benzoate youtube.comyoutube.com.

    Strategies for Cyclopropane Ring Modification and Expansion Reactions

    The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a driving force for a variety of ring-opening and ring-expansion reactions, particularly when the ring is substituted with activating groups like donor-acceptor pairs mdpi.com.

    Ring-Opening Reactions : The cleavage of a C-C bond in the cyclopropane ring can be initiated by various reagents and catalysts. These reactions often proceed through 1,3-zwitterionic or radical intermediates mdpi.comnih.gov. Enantioselective ring-opening of donor-acceptor (D-A) cyclopropanes has been achieved using nucleophiles like amines, alcohols, and thiols in the presence of chiral catalysts scispace.com. A specialized example involves the glycosylation with glycosyl ortho-(2,2-dicarbonyl)cyclopropylbenzoate donors, where a Lewis acid promotes the ring-opening of the cyclopropyl group, facilitating the cleavage of the anomeric C-O bond to form a glycosidic linkage nih.govresearchgate.net.

    Ring-Expansion Reactions : Cyclopropane derivatives can be converted into larger ring systems. For example, cyclopropanedicarboximides undergo a stereoselective ring-expansion reaction with carbon nucleophiles like malononitrile to produce bicyclic dicarboximides tandfonline.com. The proposed mechanism involves the initial nucleophilic attack on the cyclopropane ring, followed by a ring-opening and subsequent intramolecular cyclization to form a larger, more stable ring system tandfonline.com.

    Tandem Reactions : The reactivity of the cyclopropane ring can be harnessed in tandem reaction sequences. The tandem Heck–ring-opening of alkenyl cyclopropyl diols has been studied to understand the mechanistic details governing the regio- and stereoselectivity of the C-C bond cleavage researchgate.netacs.org.

    Utilization of Cyclopropane-Containing Building Blocks in Complex Molecule Synthesis

    The cyclopropyl moiety is a valuable structural motif in medicinal chemistry and natural product synthesis. It can act as a rigid scaffold, a conformational constraint, or a bioisostere for other groups like isopropyl or phenyl moieties iris-biotech.de. Cyclopropane-containing building blocks, including esters, are therefore widely used in the synthesis of complex molecules nih.govnih.gov.

    In complex synthesis, cyclopropane building blocks serve as versatile precursors. Donor-acceptor cyclopropanes, for example, are powerful three-carbon synthons for constructing a wide array of both cyclic and acyclic systems mdpi.com. A chemoenzymatic approach has been developed where enzymes catalyze the formation of a chiral cyclopropane core, which is then derivatized using traditional chemical methods to generate diverse libraries of enantiopure compounds for drug discovery nih.gov. Furthermore, a catalytic strain-release glycosylation method using a complex cyclopropylbenzoate donor has been successfully applied to the gram-scale synthesis of a tetrasaccharide corresponding to Lipid IV, demonstrating the utility of these building blocks in synthesizing intricate biomolecules nih.gov.

    The creation of cyclopropanes bearing multiple functional groups is crucial for their application as synthetic building blocks. A variety of methods have been developed to achieve this, often with high stereocontrol.

    Catalytic Cyclopropanation : Transition-metal catalysts, particularly those based on rhodium, copper, and cobalt, are highly effective in synthesizing functionalized cyclopropanes from diazo compounds and alkenes nih.govrsc.org. A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, for instance, produces a bifunctional cyclopropane that can be divergently derivatized through reactions at its ester and sulfide groups nih.gov.

    Carbometalation : The carbometalation of cyclopropenes provides access to highly substituted cyclopropyl-metal intermediates. These intermediates are configurationally stable and can be trapped with various electrophiles, leading to the synthesis of penta- and hexa-substituted cyclopropanes as single regio- and diastereomers researchgate.net.

    Hydroborylation : The hydroborylation of cyclopropenes using reagents like B₂pin₂ can deliver cyclopropylboronates in a stereoselective manner. These boronate esters are versatile intermediates that can be easily transformed into a variety of other functionalized cyclopropanes through cross-coupling reactions organic-chemistry.org.

    These advanced synthetic methods provide access to a rich diversity of highly functionalized cyclopropane structures, expanding their potential for use in the synthesis of complex molecular architectures researchgate.netresearchgate.net.

    Preparation of Novel Heterocyclic Compounds Incorporating Cyclopropane Units

    The construction of heterocyclic compounds from cyclopropane derivatives provides an alternative strategy for synthesizing molecules with potential structural and biological significance. semanticscholar.org The inherent ring strain of cyclopropanes, approximately 27.5 kcal mol–1, is a key driving force for their transformations into more complex structures. colab.ws Various methods have been developed to access densely functionalized heterocycles, which are valuable in both diversity-oriented and target-oriented synthesis. semanticscholar.org

    A significant approach involves the modular synthesis of cyclopropane-fused N-heterocycles from readily available amines. nih.gov This strategy utilizes novel α-diazo acylating agents to convert unsaturated amines into cyclopropane-fused lactams. nih.gov The process, which involves successive acylation, (3+2) cycloaddition, and fragmentation, is operationally simple and accommodates a wide range of functional groups, leading to complex molecular scaffolds like fused, bridged, and spiro ring systems. nih.gov Notably, this method avoids reactive carbene intermediates, allowing for the tolerance of protic and basic functionalities such as alcohols, carboxylic acids, and amines. nih.gov

    Another versatile method is the reaction of donor-acceptor cyclopropanes with substituted 2-vinylindoles, which undergoes a domino-ring opening-cyclization to produce functionalized tetrahydrocarbazoles diastereoselectively. semanticscholar.org Additionally, Lewis acid-catalyzed cycloadditions between cyclopropanes and aldehydes have been shown to yield tetrahydrofurans with high diastereoselectivity. semanticscholar.org The use of DBU-mediated ring expansion reactions on donor-acceptor cyclopropanes also provides a direct route to highly functionalized furans. semanticscholar.org

    The versatility of cyclopropenones has also been harnessed in the synthesis of novel heterocycles. nih.gov For instance, scandium(III) trifluoromethanesulfonate-catalyzed reactions between substituted cyclopropenones and trisubstituted cyclopropanes yield spiro heterocyclic compounds. nih.gov Furthermore, spiro piperidone-cyclopropane derivatives can be constructed with excellent yields and good diastereoselectivity through a one-pot domino reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes. rsc.org

    The following table summarizes various synthetic routes for preparing heterocyclic compounds incorporating cyclopropane units.

    Starting MaterialsReagents/CatalystsProduct HeterocycleKey Features
    Unsaturated amines, α-diazo acylating agents-Cyclopropane-fused lactamsModular, tolerates broad functional groups nih.gov
    Donor-acceptor cyclopropanes, 2-vinylindoles-Functionalized tetrahydrocarbazolesDiastereoselective, domino-ring opening-cyclization semanticscholar.org
    Cyclopropanes, AldehydesLewis AcidsTetrahydrofuransHighly diastereoselective cycloaddition semanticscholar.org
    Donor-acceptor cyclopropanesDBUHighly functionalized furansDirect ring expansion semanticscholar.org
    Substituted cyclopropenones, Trisubstituted cyclopropanesSc(OTf)3Spiro heterocyclic compoundsCatalytic cycloaddition nih.gov
    1-Acylcyclopropanecarboxamides, Electron-deficient alkenesBase catalystSpiro piperidone-cyclopropanesOne-pot domino reaction, high yield rsc.org

    Methodological Advancements in Natural Product Synthesis Involving Cyclopropane Scaffolds

    The cyclopropane motif is a core structural unit in numerous biologically active natural products, including terpenoids, alkaloids, steroids, and fatty acids. researchgate.netrsc.orgrsc.org Consequently, the development of novel synthetic methodologies for constructing this three-membered ring has been a major focus in organic synthesis. rsc.orgrsc.org Recent progress has centered on the ingenious application of new synthetic tactics for assembling these naturally occurring rings. rsc.orgrsc.org

    Key strategies for constructing cyclopropane rings can be broadly classified into [2+1]-type cycloadditions and direct 1,3-cyclizations. rsc.orgrsc.org Prominent [2+1] cycloaddition methods include the Simmons-Smith cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, and Michael-Initiated Ring Closure (MIRC) reactions. researchgate.netrsc.org The Furukawa-modified Simmons-Smith reaction (using Et2Zn and CH2I2) has been particularly instrumental in the total synthesis of structurally complex natural products with a range of biological activities. researchgate.net

    Asymmetric synthesis has seen significant advancements, enabling the stereoselective formation of cyclopropane rings. bohrium.com Chiral ligands have been successfully employed in asymmetric Simmons-Smith cyclopropanations of allylic alcohols to control diastereoselectivity. bohrium.com Cyclopropanols have emerged as versatile three-carbon synthons in asymmetric synthesis. rsc.org Enantiomerically enriched cyclopropanol intermediates can be used in substrate-controlled transformations. rsc.org A more recent approach involves the use of non-chiral or racemic cyclopropanols where a chiral catalyst induces asymmetry. rsc.org

    Chemoenzymatic strategies represent another frontier, offering highly diastereo- and enantioselective routes to cyclopropyl ketones. nih.gov Engineered iron-containing proteins can catalyze olefin cyclopropanation with diazoketone carbene donors, providing access to valuable chiral building blocks for natural product synthesis. nih.gov These enzymatically produced cyclopropyl ketones can be chemically diversified to yield a wide array of enantiopure cyclopropane-containing scaffolds. nih.gov

    Recent methodological advancements have also focused on intramolecular reactions. The intramolecular Diels-Alder (IMDA) reaction of substrates like 5-vinyl-1,3-cyclohexadienes can form substituted tricyclo[3.2.1.02,7]oct-3-enes in a single step, generating a cyclopropane as part of a complex polycyclic system. rsc.org

    The table below highlights key methodological advancements in the synthesis of cyclopropane-containing natural products.

    MethodologyKey Reagents/CatalystsType of Cyclopropane FormedSignificance in Natural Product Synthesis
    Simmons-Smith Reaction (Furukawa-modified)Et2Zn, CH2I2General cyclopropanationWidely used for complex natural products with diverse bioactivities researchgate.net
    Asymmetric CyclopropanationChiral ligandsEnantioselective formationControl of stereochemistry in key intermediates bohrium.com
    Asymmetric Synthesis via CyclopropanolsChiral catalystsEnantiomerically enriched cyclopropanesVersatile three-carbon synthons for asymmetric induction rsc.org
    Chemoenzymatic SynthesisEngineered proteins, DiazoketonesChiral cyclopropyl ketonesHighly diastereo- and enantioselective access to chiral building blocks nih.gov
    Intramolecular Diels-Alder (IMDA) Reaction-Fused polycyclic systems containing cyclopropanesEfficient construction of complex molecular architectures rsc.org
    Transition-Metal CatalysisDiazo compoundsFunctionalized cyclopropanesEnables installation of functionalized cyclopropanes via cross-coupling researchgate.netrsc.org

    Catalysis in Cyclopropanol and Benzoate Chemistry

    Transition Metal Catalysis (e.g., Rhodium(I), Ruthenium, Scandium(III), Titanium)

    Transition metals are powerful catalysts for a variety of transformations involving cyclopropanols and benzoates, primarily due to their ability to activate C–H and C–C bonds. rsc.org Metals such as rhodium, ruthenium, scandium, and titanium have demonstrated unique catalytic activities.

    Rhodium(I) and Rhodium(III): Rhodium catalysts are particularly effective in promoting the ring-opening of cyclopropanols through C–C bond activation. acs.orgsnnu.edu.cn Rh(III)-catalyzed systems can achieve the oxidative coupling of arenes, including those with benzoate (B1203000) directing groups, with cyclopropanols to form β-aryl ketones. snnu.edu.cnacs.org This process involves C–H activation of the arene and subsequent ring opening of the cyclopropanol (B106826). snnu.edu.cn For instance, Rh(I) catalysts have been shown to facilitate the selective C–C bond activation and borylation of N-Piv-substituted cyclopropylamines, yielding valuable γ-amino boronates. rsc.org A notable application is the rhodium-catalyzed room temperature C–C activation of cyclopropanol for the one-step synthesis of 1,6-diketones. acs.org

    Ruthenium: Ruthenium catalysts are well-documented for their ability to direct the functionalization of C–H bonds, especially in benzoic acids. nih.govresearchgate.net The carboxylate group in benzoic acid acts as an effective directing group, enabling selective ortho-C–H arylation with partners like aryl halides or arylthianthrenium salts. nih.govnih.govacs.org This method is highly chemoselective, leaving other potentially reactive groups untouched. nih.gov Furthermore, ruthenium catalysis can be steered to achieve meta-C–H alkylation of aromatic carboxylic acids by employing specific bidentate N-ligands that modify the electronic properties of the catalytic intermediate. researchgate.net

    Scandium(III): Scandium(III) triflate (Sc(OTf)₃) is a robust Lewis acid catalyst that has found application in the ring-opening reactions of donor-acceptor (D-A) cyclopropanes. thieme-connect.comacs.orgmdpi.com It can catalyze the asymmetric ring-opening of cyclopropyl (B3062369) ketones with various nucleophiles, including thiols, alcohols, and carboxylic acids, when used with a chiral N,N'-dioxide ligand. thieme-connect.com Scandium(III) catalysis has also been employed in synergistic bimetallic systems, for example with gold(I), to achieve dearomative spiroannulation reactions involving aryl cyclopropanes. acs.org

    Titanium: Titanium-based catalysts, particularly titanium dioxide (TiO₂), are widely used in heterogeneous photocatalysis. utexas.eduutm.my Platinized TiO₂ has been shown to effectively mediate the photocatalytic decomposition of benzoic acid in aqueous solutions. utexas.eduacs.orgdtic.mil The process involves the photogeneration of hydroxyl radicals, which attack the aromatic ring, leading to intermediates like salicylic (B10762653) acid and phenol (B47542), and eventual mineralization to CO₂. utexas.edu The efficiency of this degradation is influenced by factors such as catalyst calcination temperature, pH, and the presence of oxidizing agents. utm.myresearchgate.net

    Table 1: Overview of Transition Metal-Catalyzed Reactions
    Metal CatalystSubstrate TypeReaction TypeKey OutcomeReference
    Rhodium(III)Arenes and CyclopropanolsC–H Activation / Ring OpeningSynthesis of β-aryl ketones snnu.edu.cnacs.org
    Rhodium(I)CyclopropanolC–C Activation / DimerizationSynthesis of 1,6-diketones acs.org
    Ruthenium(II)Benzoic Acids and Aryl Halidesortho-C–H ArylationFormation of biarylcarboxylic acids nih.govnih.gov
    Scandium(III)Donor-Acceptor CyclopropanesAsymmetric Ring OpeningFunctionalized carbon skeletons thieme-connect.com
    Titanium (TiO₂)Benzoic AcidPhotocatalytic DecompositionMineralization to CO₂ utexas.eduacs.org

    Asymmetric cyclopropanation is a cornerstone for synthesizing chiral cyclopropanes, which are vital structural motifs in many pharmaceuticals and natural products. dicp.ac.cnnih.gov The primary strategy involves the transfer of a carbene fragment to an alkene, catalyzed by a chiral transition metal complex. nih.gov

    The most common carbene precursors are diazo compounds, which react with transition metals like rhodium, copper, or cobalt to form a metal-carbene intermediate. nih.govwikipedia.org The stereochemical outcome of the reaction is dictated by the chiral ligand coordinated to the metal center. This ligand creates a chiral environment that forces the alkene to approach the carbene from a specific trajectory, leading to the preferential formation of one enantiomer of the cyclopropane (B1198618) product. wikipedia.org

    Key principles governing the enantioselectivity include:

    Ligand Design: The steric and electronic properties of the chiral ligand are paramount. Ligands such as chiral bis(oxazolines) (BOX), porphyrins, and dirhodium complexes with chiral carboxylate or carboxamidate ligands have been successfully employed. nih.govnih.gov

    Substrate Control: In some cases, a chiral auxiliary on the substrate can direct the stereochemical outcome, a method known as substrate-controlled diastereoselective cyclopropanation. wiley-vch.de For instance, the hydroxyl group of an allylic alcohol can coordinate to the reagent and direct the cyclopropanation to one face of the double bond. wiley-vch.de

    Mechanism: The reaction is generally believed to proceed through a concerted, asynchronous pathway where the two new C-C bonds are formed without a discrete intermediate. wikipedia.org However, depending on the catalyst and substrates, stepwise radical mechanisms have also been identified, particularly in cobalt-catalyzed systems. nih.gov

    Recent advances have focused on using safer carbene precursors, such as gem-dichloroalkanes, which can be activated by cobalt catalysts to generate non-stabilized carbenes for highly enantioselective cyclopropanation reactions. dicp.ac.cnnih.gov

    The activation of otherwise inert C–H and C–C bonds is a powerful strategy in modern organic synthesis, promoting atom and step economy. nih.gov Both benzoic acid and cyclopropanol are excellent substrates for these transformations.

    C–H Bond Activation: In benzoic acid and its derivatives, the carboxylate group is an outstanding directing group for ortho-C–H functionalization. scielo.br Transition metals like ruthenium, rhodium, and palladium can coordinate to the carboxylate, bringing the metal center in close proximity to the ortho-C–H bond. researchgate.netnih.govacs.org This facilitates a cyclometalation step, forming a stable metallacycle intermediate that can then react with a coupling partner (e.g., an aryl halide or an alkene), ultimately functionalizing the ortho position. nih.govresearchgate.net Distal (meta or para) C–H activation is more challenging but can be achieved using specially designed templates that position the catalyst at a remote site. scielo.br

    C–C Bond Activation: The inherent ring strain of cyclopropanes (approx. 27 kcal/mol) makes their C–C bonds susceptible to cleavage, providing a strong thermodynamic driving force for ring-opening reactions. rsc.org Transition metals, notably rhodium, can insert into a C–C bond of cyclopropanol, a process often facilitated by the coordination of the hydroxyl group. This activation typically proceeds via β-carbon elimination from a metal alkoxide intermediate, generating a metallahomoenolate species. acs.orgsnnu.edu.cn This reactive intermediate can then participate in various subsequent transformations, including coupling with electrophiles or nucleophiles, dimerization, or annulation reactions. rsc.orgacs.org This strategy has been merged with C–H activation, where a C–H bond is functionalized and a C–C bond in a vinylcyclopropane (B126155) is cleaved in a single catalytic cycle. researchgate.net

    Table 2: C–H vs. C–C Bond Activation Strategies
    Activation TypeTypical SubstrateDriving Force / Key StepCatalyst ExampleOutcomeReference
    C–H ActivationBenzoic AcidDirecting group-assisted cyclometalation[Ru(p-cymene)Cl₂]₂ortho-Arylation nih.gov
    C–C ActivationCyclopropanolStrain release (β-carbon elimination)[Cp*RhCl₂]₂Ring-opening/Coupling acs.orgsnnu.edu.cn

    Understanding the reaction mechanisms of these transformations is crucial for catalyst optimization and reaction design.

    For the rhodium-catalyzed ring-opening of cyclopropanols , a plausible catalytic cycle begins with the formation of an active rhodium species. acs.org The cyclopropanol coordinates to the metal center and, through ligand exchange, forms a rhodium alkoxide. This intermediate undergoes β-carbon elimination, cleaving a C–C bond to generate an alkyl-rhodium homoenolate. acs.orgsnnu.edu.cn This key intermediate can then undergo further reactions. For example, in the synthesis of 1,6-diketones, it can react with a second molecule of cyclopropanol to form a dialkyl-rhodium species, which then leads to the final product. acs.org

    In the ruthenium-catalyzed ortho-arylation of benzoic acids , the mechanism is initiated by the carboxylate-assisted cyclometalation of the arene C–H bond, forming a ruthenacycle. nih.gov This is a concerted metalation-deprotonation (CMD) step. The subsequent step involves the oxidative addition of the coupling partner (e.g., an aryl halide or arylthianthrenium salt) to the Ru(II) center. Reductive elimination from the resulting high-valent ruthenium intermediate then furnishes the arylated benzoic acid product and regenerates the active catalyst. nih.govresearchgate.net

    The mechanism of metal-catalyzed cyclopropanation with diazo compounds involves the initial reaction of the diazoalkane with the metal complex to form a metal carbene after the expulsion of dinitrogen. wikipedia.org This highly electrophilic carbene is then attacked by the nucleophilic double bond of the alkene. The prevailing model suggests a concerted but asynchronous transition state, where the new C-C bonds are formed in a single step, which accounts for the retention of the alkene's stereochemistry. wikipedia.orgnih.gov

    Organocatalysis in Cyclopropanol and Benzoate Chemistry

    Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary, metal-free approach to catalysis. While less common than transition metal catalysis for C-C and C-H activation, organocatalysts have been applied in specific transformations. For instance, a polymer-bound benzoic acid derivative, termed "benzoic acid resin" (BAR), has been developed as a heterogeneous redox organocatalyst. This material has been shown to catalyze reactions like the Baeyer–Villiger oxidation and phenol oxidation under continuous flow conditions. rsc.org Such resin-based systems combine the advantages of organocatalysis with the practical benefits of heterogeneous catalysis, such as easy catalyst recovery and recycling. rsc.org

    Exploration of Biocatalytic Approaches

    Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. cornell.edu In the context of cyclopropane synthesis, significant progress has been made by repurposing or engineering enzymes. nih.gov

    Heme-containing enzymes, such as cytochrome P450s and myoglobins, have been engineered to catalyze asymmetric cyclopropanations. nih.gov These biocatalysts typically activate diazo compounds, like ethyl diazoacetate, to form a highly reactive iron-porphyrin carbene intermediate, which then reacts with an alkene with exceptional stereocontrol. nih.gov This approach circumvents the need for expensive chiral ligands and transition metals. nih.gov Another strategy involves engineering enzymes like 4-oxalocrotonate tautomerase to act as cofactor-independent cyclopropanation enzymes, promoting the addition of nucleophiles like diethyl 2-chloromalonate to α,β-unsaturated aldehydes. nih.gov

    For benzoic acid, biocatalytic systems are primarily focused on aromatic oxidation. researchgate.net Oxygenase enzymes can introduce hydroxyl groups onto the aromatic ring with high regio- and stereoselectivity, providing a green alternative to classical chemical oxidation methods.

    Heterogeneous Catalysis (e.g., Resin-based Acid Catalysts, Supported Catalysts)

    Heterogeneous catalysts are materials that exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reuse.

    Supported Metal Catalysts: Transition metals like rhodium, ruthenium, palladium, and platinum can be immobilized on solid supports such as carbon, alumina, or tin oxide. nih.govqub.ac.uk These supported catalysts are effective for the hydrogenation of benzoic acid. For example, carbon-supported rhodium (Rh/C) and ruthenium (Ru/C) catalysts show high activity for the ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid, even at relatively low temperatures in supercritical CO₂. nih.gov The choice of metal and support can also direct the selectivity of the hydrogenation. For instance, Pt supported on SnO₂ has shown excellent selectivity for the hydrogenation of the carboxylic acid group of benzoic acid to form benzyl (B1604629) alcohol, leaving the aromatic ring intact. qub.ac.uk

    Resin-based Acid Catalysts: Solid acid catalysts, such as sulfonic acid-functionalized polymer resins, are widely used in reactions like esterification. google.comacs.org These materials can effectively catalyze the reaction between an alcohol and a carboxylic acid (like benzoic acid) to form an ester, replacing corrosive and difficult-to-remove liquid acids like sulfuric acid. Benzoic acid itself can be incorporated into resin structures to act as a catalyst or to modify the properties of resin systems, such as alkyd resin coatings, where it improves gloss, hardness, and water resistance. rsc.orgjustlonghealth.com

    Photocatalysis with TiO₂: As mentioned previously, titanium dioxide is a prominent heterogeneous photocatalyst for the degradation of organic pollutants, including benzoic acid. utexas.edudtic.mil The process is initiated by the absorption of UV light by the TiO₂ particles, generating electron-hole pairs that lead to the formation of highly reactive oxygen species, which then oxidize the organic substrate. utexas.edu

    Advanced Concepts and Future Directions in Research

    Principles of Strain-Release Driven Chemical Reactivity

    The chemical reactivity of cyclopropanol (B106826) and its esters, such as benzoic acid;cyclopropanol, is fundamentally governed by the principle of strain-release. The three-membered ring of cyclopropane (B1198618) derivatives possesses significant angle strain, deviating considerably from the ideal tetrahedral bond angle of 109.5°. This inherent strain energy serves as a powerful thermodynamic driving force for ring-opening reactions, enabling transformations that would otherwise be energetically unfavorable. ox.ac.uknih.govacs.org

    Ring-opening reactions of cyclopropanols can be initiated through various mechanisms, including acid- or base-catalysis, transition metal-catalysis, and thermal or photochemical activation. researchgate.netrsc.orgscilit.com The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions. For instance, the presence of a benzoic acid group can influence the electronic properties of the cyclopropanol ring, thereby directing the outcome of ring-opening reactions.

    Recent research has highlighted that while strain energy is a crucial factor, it is not the sole predictor of reactivity. Electronic delocalization also plays a significant role in modulating the reactivity of strained ring systems. ox.ac.uknih.govacs.org In the transition state of a ring-opening reaction, electronic delocalization can provide additional stabilization, thereby lowering the activation energy. ox.ac.uknih.govacs.org This interplay between strain-release and electronic effects is a key area of ongoing investigation, with the goal of developing predictive models for the reactivity of strained molecules like this compound. ox.ac.uknih.govacs.org

    The following table summarizes key thermodynamic parameters associated with the strain in cyclopropane, which is the parent structure of cyclopropanol.

    ParameterValueUnit
    Strain Energy~27.5kcal/mol
    C-C-C Bond Angle60degrees
    C-H Bond Dissociation Energy~106kcal/mol

    Note: These values are for the parent cyclopropane ring and serve as a reference for the strain inherent in cyclopropanol derivatives.

    Precision Control of Chemo-, Regio-, and Stereoselectivity

    Achieving precise control over the selectivity of chemical reactions is a central goal in modern organic synthesis. For reactions involving "this compound," this entails directing the reaction to a specific functional group (chemoselectivity), a particular position on the molecule (regioselectivity), and controlling the three-dimensional arrangement of atoms (stereoselectivity). study.comstudy.comyoutube.com

    Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. study.comstudy.comyoutube.com In a molecule containing both a cyclopropanol and a benzoic acid moiety, a reagent might be chosen to react selectively with either the hydroxyl group of the cyclopropanol, the carboxylic acid group, or the aromatic ring. For example, esterification conditions could be optimized to selectively acylate the cyclopropanol hydroxyl group without affecting the benzoic acid. nih.gov

    Regioselectivity is concerned with the direction of bond formation or cleavage. study.comstudy.comyoutube.com In ring-opening reactions of substituted cyclopropanols, the cleavage of one C-C bond over another is a question of regioselectivity. The substitution pattern on the cyclopropane ring and the nature of the catalyst or reagent employed can dictate which bond is broken, leading to different constitutional isomers. organic-chemistry.org

    Stereoselectivity involves the preferential formation of one stereoisomer over another. study.comstudy.comyoutube.com Many modern synthetic methods aim for high stereoselectivity, producing enantiomerically pure or enriched products. In the context of "this compound," this could involve the asymmetric synthesis of a specific enantiomer of the compound or the stereoselective transformation of the cyclopropanol ring to create new chiral centers. acs.orgresearchgate.net

    The table below outlines the different types of selectivity and their relevance to the chemistry of "this compound".

    Selectivity TypeDefinitionExample with this compound
    Chemoselectivity Preferential reaction of one functional group in the presence of others. study.comstudy.comyoutube.comSelective reduction of the carboxylic acid in the presence of the cyclopropanol ring.
    Regioselectivity Preferential formation of one constitutional isomer over another. study.comstudy.comyoutube.comRing-opening of the cyclopropanol to form a specific β-substituted ketone.
    Stereoselectivity Preferential formation of one stereoisomer over another. study.comstudy.comyoutube.comAsymmetric hydrogenation of an unsaturated precursor to yield a single enantiomer of this compound.

    Implementation of Green Chemistry Principles in Synthetic Methodologies

    The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjpmr.commsu.edunih.gov The synthesis of "this compound" and its derivatives can be made more environmentally benign by adhering to these principles.

    Key green chemistry principles applicable to the synthesis of "this compound" include:

    Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This minimizes waste generation.

    Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water, supercritical fluids, or solvent-free conditions. nih.gov

    Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. nih.gov The development of efficient catalysts for the synthesis and transformation of "this compound" is a key research area.

    Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

    Use of Renewable Feedstocks : Starting materials should be derived from renewable resources rather than depleting fossil fuels.

    The following table summarizes how green chemistry principles can be applied to the synthesis of "this compound".

    Green Chemistry PrincipleApplication in the Synthesis of this compound
    Atom Economy acs.orgEmploying cycloaddition reactions that incorporate all atoms of the reactants into the product.
    Safer Solvents nih.govUtilizing water as a solvent for certain synthetic steps or performing reactions under solvent-free conditions.
    Catalysis nih.govDeveloping recyclable catalysts for the cyclopropanation step or for subsequent functionalization reactions.
    Energy Efficiency acs.orgDesigning synthetic routes that proceed at room temperature, avoiding energy-intensive heating or cooling.

    Development of Novel Reaction Methodologies and Paradigms

    The unique structural and electronic properties of "this compound" make it an attractive substrate for the development of novel reaction methodologies. Future research in this area is likely to focus on several key themes:

    Activation of C-C Bonds : The strained C-C bonds of the cyclopropane ring represent a point of high reactivity that can be exploited for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

    Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This approach could be used to generate radical intermediates from "this compound," which could then participate in a variety of transformations.

    Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net Developing flow-based syntheses of "this compound" and its derivatives would be a significant advancement.

    Biocatalysis : Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. acs.org Engineering enzymes to catalyze the synthesis or transformation of "this compound" is a promising avenue for future research.

    The development of new synthetic methods will not only provide more efficient access to "this compound" and its analogs but will also expand the range of their applications in medicinal chemistry, materials science, and other fields. nih.govrsc.org

    Computational Design and Discovery of New Catalysts and Transformative Reactions

    Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts. nih.govmdpi.comethz.ch In the context of "this compound," computational methods can be applied to:

    Catalyst Design : Density Functional Theory (DFT) and other computational methods can be used to model the interaction of "this compound" with potential catalysts. rsc.org This allows for the in silico screening of catalyst candidates and the rational design of catalysts with improved activity and selectivity. chemrxiv.org

    Reaction Prediction : Computational models can be used to predict the feasibility and outcome of new reactions involving "this compound." This can help to guide experimental efforts and accelerate the discovery of novel transformations.

    Mechanism Elucidation : Computational studies can provide detailed insights into the mechanisms of reactions involving "this compound," helping to explain observed selectivity and to design more efficient reaction conditions.

    The synergy between computational and experimental chemistry is expected to play a crucial role in advancing the field. High-throughput screening of virtual catalyst libraries, coupled with targeted experimental validation, has the potential to rapidly identify new and improved catalytic systems for the synthesis and functionalization of "this compound." nih.gov

    Q & A

    Q. How is benzoic acid synthesized from benzyl alcohol under laboratory conditions?

    Benzoic acid can be synthesized via oxidation of benzyl alcohol using potassium permanganate (KMnO₄) in an acidic medium. The reaction requires heating the mixture (e.g., 150 mL of H₂SO₄ solution with 4 mL benzyl alcohol and 9 g KMnO₄) under reflux to drive the equilibrium toward product formation. The acidic conditions supply H⁺ ions for the redox reaction, and excess KMnO₄ ensures complete oxidation .

    Q. How does the acid strength of benzoic acid compare to acetic acid, and what experimental methods validate this?

    Benzoic acid (pKa ≈ 4.2) is stronger than acetic acid (pKa ≈ 4.72) due to resonance stabilization of its conjugate base. The dissociation constants (Ka) are determined via potentiometric titrations or calorimetric methods. For example, thermodynamic studies measuring ΔG°, ΔH°, and ΔS° of dissociation (e.g., using logK vs. 1/T plots) confirm benzoic acid's higher acidity .

    Q. What methods ensure the purity of benzoic acid in pharmaceutical research?

    High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is used to verify purity. For instance, LC-MS platforms achieve precise quantification by monitoring characteristic ion fragments (e.g., m/z 122 for benzoic acid). Repeatability tests (e.g., 5 injections of a 4 ppm standard) ensure method reliability .

    Advanced Research Questions

    Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial systems?

    RSM designs experiments to model interactions between variables (e.g., starter culture concentration, incubation temperature). For yogurt fermentation, a central composite design with quadratic models can predict optimal conditions (e.g., 37°C and 2% starter culture) for maximal benzoic acid yield, validated via ANOVA and lack-of-fit tests .

    Q. What methodologies analyze the effect of ionic strength on benzoic acid solubility and dissociation?

    Conductometric titrations in mixed solvents (e.g., water-methanol systems) measure changes in molar conductivity with ionic strength. Data are fitted to the Debye-Hückel equation to quantify activity coefficients. For example, logK vs. √I plots reveal how ionic interactions alter dissociation constants .

    Q. How are thermodynamic parameters (ΔH°, ΔS°, ΔG°) determined for benzoic acid's dissociation?

    Adiabatic calorimetry measures heat capacity changes across temperatures (e.g., 16–30°C). Linear regression of lnK vs. 1/T data provides ΔH° (slope) and ΔS° (intercept). Reported values for benzoic acid include ΔH° = 3.823 kJ/mol and ΔS° = −29.14 J/mol·K .

    Q. What advanced techniques quantify benzoic acid in sunscreen formulations?

    Square-wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes offers high sensitivity (detection limit ~0.1 µM). Standard addition methods correct matrix effects in emulsions, while validation follows ICH guidelines for linearity (R² > 0.995) and precision (%RSD < 5) .

    Q. How can researchers resolve discrepancies in reported thermodynamic properties of benzoic acid?

    Cross-validation using multiple techniques (e.g., combustion calorimetry, effusion methods) and adherence to standardized protocols (e.g., IUPAC guidelines) minimize errors. For example, vapor pressure data from Knudsen effusion and static methods are compared to identify outliers .

    Q. What experimental approaches elucidate benzoic acid's metabolic pathways?

    Isotopic labeling (e.g., ¹³C-benzoic acid) combined with LC-MS/MS tracks metabolite formation in vitro. For instance, hippuric acid is identified as a primary urinary metabolite via fragmentation patterns and retention time matching .

    Q. How does benzoic acid stability vary with temperature and pH?

    Accelerated stability studies under ICH Q1A conditions (40°C/75% RH) monitor degradation via HPLC. Degradation kinetics follow Arrhenius models, showing increased hydrolysis at pH > 7.0. Thermodynamic data (e.g., activation energy ≈ 50 kJ/mol) predict shelf-life under storage conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.